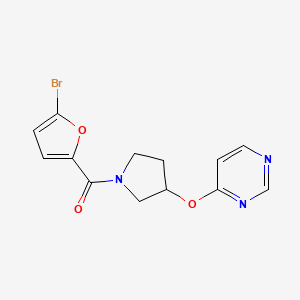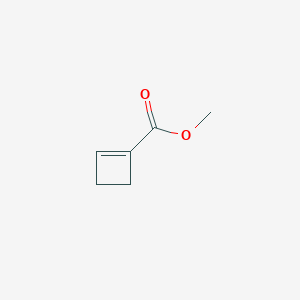
1-Cyclobutene-1-carboxylic acid methyl ester
Übersicht
Beschreibung
1-Cyclobutene-1-carboxylic acid methyl ester, also known as CBME, is a cyclic organic compound that is widely used in scientific research. It is a colorless liquid that has a molecular formula of C6H8O2 and a molecular weight of 112.13 g/mol. CBME is used in a variety of research fields, including organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
1. Electrochemical Reactions and Polymerization
- Electrocyclic Reactions : The compound shows interesting behaviors in electrocyclic reactions, particularly in thermolysis processes. Methyl 3-formylcyclobutene-3-carboxylate, related to 1-Cyclobutene-1-carboxylic acid methyl ester, demonstrates the ability to undergo ring-opening to form pyrane derivatives under specific conditions, confirming theoretical predictions (Niwayama & Houk, 1992).
- Ring-Opening Metathesis Polymerization (ROMP) : This compound is involved in ROMP reactions. Studies on 1-substituted cyclobutenes, including carboxylate esters like this compound, show that they undergo polymerization under certain conditions, leading to the creation of polymers with varying structural properties (Song et al., 2010).
2. Anionic Polymerization and Material Synthesis
- Anionic Addition Polymerization : The compound can be polymerized anionically, producing polymers with specific structural characteristics. This is notable in the synthesis of polymers with cyclobutane rings in the main chain, offering unique thermal reactions and material properties (Kitayama et al., 2004).
- Alternating Ring-Opening Metathesis Polymerization (AROMP) : The alternating polymerization of cyclobutene 1-carboxylic esters, including this compound, with other derivatives, is an innovative method to create heteropolymers with alternating backbone and functionality (Song et al., 2009).
3. Chemical Reactions and Mechanisms
- Cyclobutene Derivatives Reactions : The compound is involved in various chemical reactions, including autoxidative ring contractions and dimerizations, contributing to the synthesis of structurally diverse molecules (Heine et al., 1983).
4. Synthesis of Complex Molecules
- Synthesis of β-Dipeptides : Cyclobutene carboxylate esters like this compound are used in the synthesis of complex molecules such as β-dipeptides, indicating their importance in the field of medicinal and synthetic chemistry (Izquierdo et al., 2002).
Wirkmechanismus
Target of Action
The primary target of 1-Cyclobutene-1-carboxylic acid methyl ester is carboxylic acids . Carboxylic acids are organic compounds that contain a carboxyl group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. Carboxylic acids react with diazomethane to produce methyl esters . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an S N 2 reaction with protonated diazomethane to produce the methyl ester with nitrogen gas as a leaving group .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of carboxylic acids to methyl esters . This process is part of the broader field of organic chemistry and contributes to the synthesis of various organic compounds .
Pharmacokinetics
The pharmacokinetic properties of this compound include a density of approximately 1.3±0.1 g/cm3, a boiling point of 213.2±19.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.9 mmHg at 25°C. It also has a molar refractivity of 24.2±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 74.5±3.0 cm3. These properties can impact the compound’s bioavailability and distribution within the body.
Result of Action
The result of the action of this compound is the production of methyl esters from carboxylic acids . Methyl esters are commonly used in a variety of applications, including as solvents, plasticizers, and in the production of biodiesel .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the high reactivity of diazomethane, which is used in the reaction with carboxylic acids, requires special handling . Additionally, the production of gases during the reaction necessitates that reaction vessels be vented to avoid explosions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl cyclobutene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-8-6(7)5-3-2-4-5/h3H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIOIWRHSVRPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346615 | |
| Record name | Cyclobutene-1-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40628-41-9 | |
| Record name | Cyclobutene-1-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl cyclobut-1-ene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


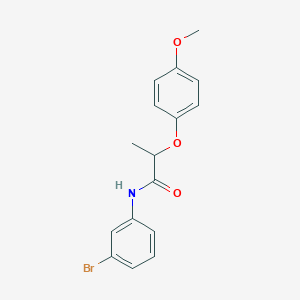
![3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride](/img/structure/B2512166.png)


![7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2512169.png)
![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2512173.png)
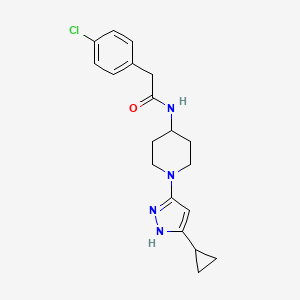
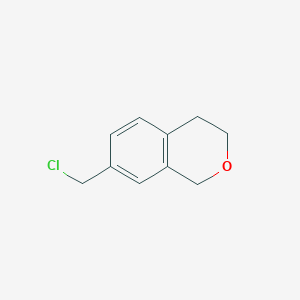
![(E)-1-ethyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2512178.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2512180.png)
![2-(ethylthio)-3-(4-methoxyphenyl)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2512182.png)
![3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2512183.png)
![N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide](/img/structure/B2512184.png)
